

Rezatapopt's Modulation of p53 Target Gene Expression: A Technical Overview

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Compound of Interest

Compound Name: Rezatapopt

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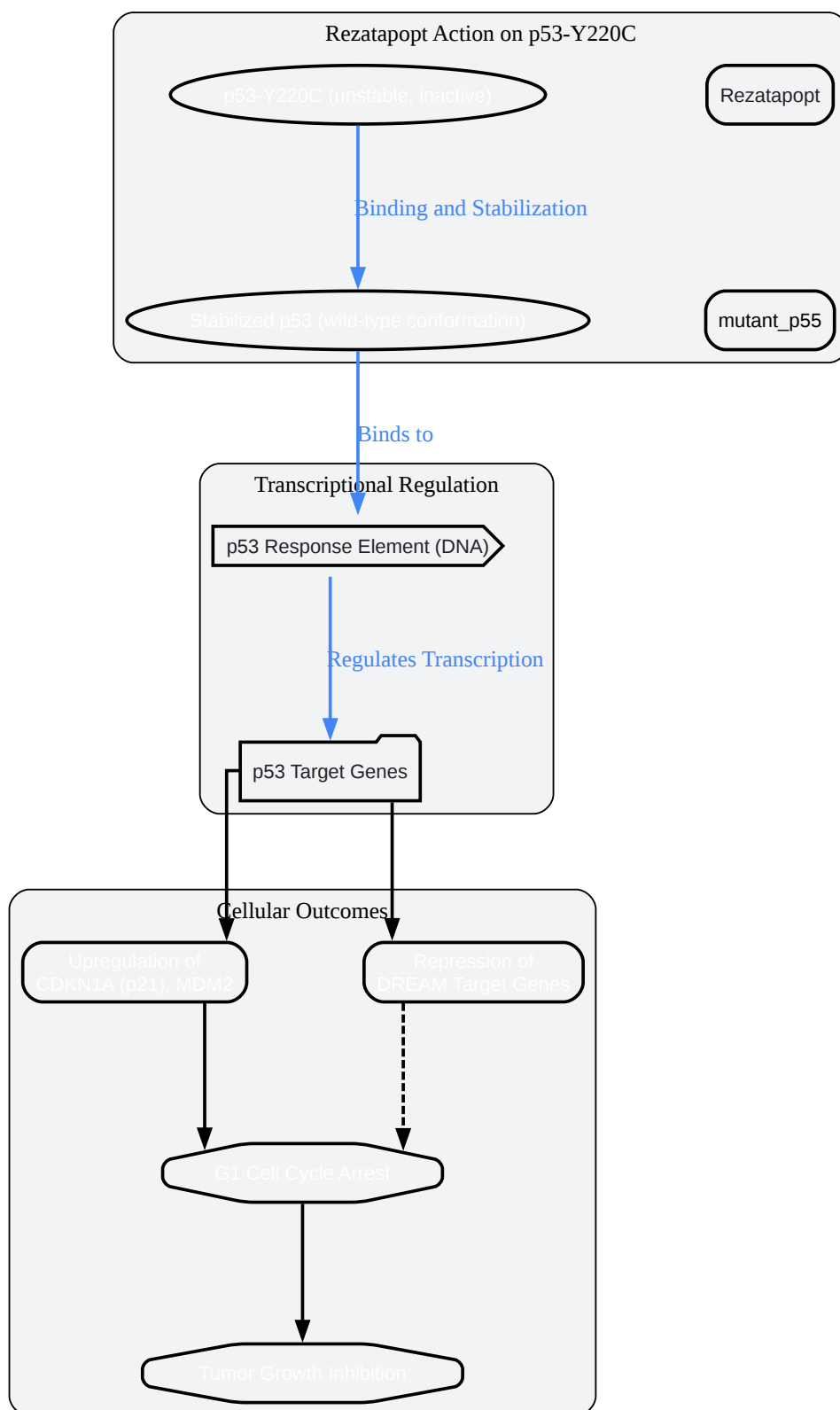
For Researchers, Scientists, and Drug Development Professionals

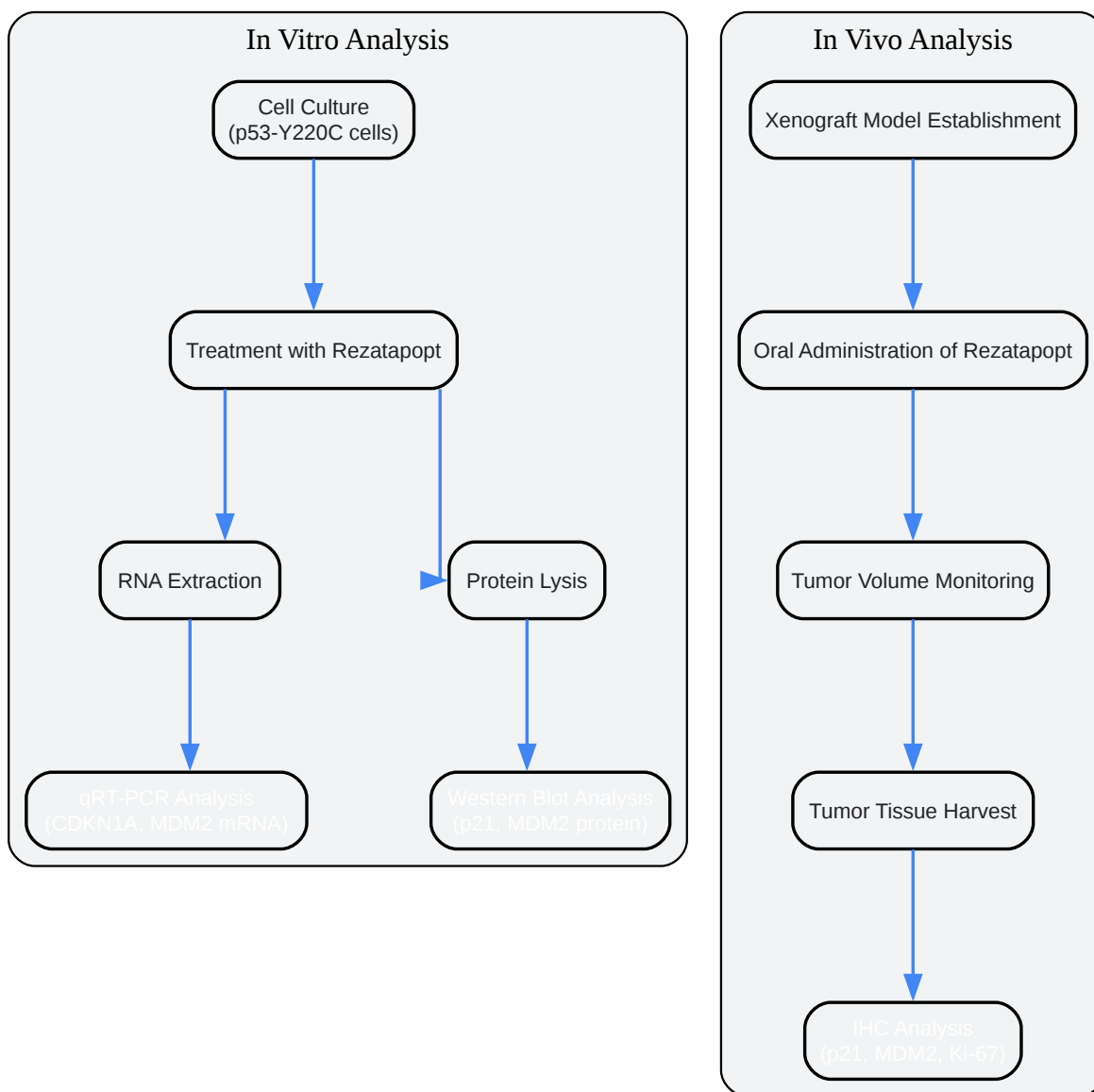
Introduction

Rezatapopt (formerly PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein harboring the Y220C mutation.[1][2][3] This specific mutation leads to a conformational change in the p53 protein, creating a surface crevice that destabilizes the protein and abrogates its DNA-binding ability, thus impairing its tumor-suppressive functions.[4] **Rezatapopt** binds with high affinity to this crevice, stabilizing the p53-Y220C mutant protein in its wild-type conformation and restoring its ability to regulate the transcription of target genes. This technical guide provides an in-depth analysis of the effects of **rezatapopt** on p53 target gene expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Restoring Wild-Type p53 Function

The core mechanism of **rezatapopt** involves the structural correction of the Y220C-mutant p53 protein. This restoration of the wild-type conformation enables the p53 protein to once again bind to specific DNA sequences known as p53 response elements, leading to the transcriptional activation or repression of a host of downstream target genes. The functional consequence of this reactivation is the induction of cell-cycle arrest, primarily at the G1 phase, and the inhibition of tumor cell proliferation.





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